Cyclobutane-1,1-dicarboxamide

説明

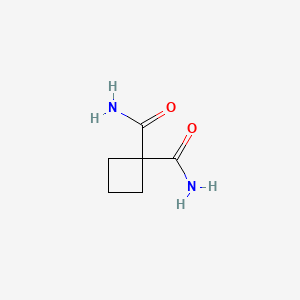

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclobutane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQSYQFANVTOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301959 | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33582-68-2 | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 147623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033582682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,1-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of Cyclobutane 1,1 Dicarboxamide Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a compound. For cyclobutane-1,1-dicarboxamide, both Fourier Transform Infrared (FTIR) and Raman spectroscopy are crucial for identifying characteristic functional groups and understanding the molecule's vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

While a dedicated, fully assigned FTIR spectrum for unsubstituted this compound is not extensively published in peer-reviewed literature, its characteristic absorption bands can be predicted based on the spectra of its precursor, cyclobutane-1,1-dicarboxylic acid, and general knowledge of amide functional groups.

The FTIR spectrum is expected to be dominated by the vibrations of the amide groups and the cyclobutane (B1203170) ring. Key expected vibrational modes include:

N-H Stretching: Primary amides show two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, typically appearing in the range of 1680-1630 cm⁻¹. The exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bond and is usually found between 1650 and 1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in amides occurs in the 1400-1200 cm⁻¹ region. researchgate.net

Cyclobutane Ring Vibrations: The CH₂ groups of the cyclobutane ring will exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹. The ring also has characteristic scissoring, wagging, and twisting modes at lower frequencies.

For comparison, the FTIR spectrum of the precursor, cyclobutane-1,1-dicarboxylic acid , shows a very broad O-H stretching band from the carboxylic acid dimers from approximately 3400 to 2500 cm⁻¹ and a strong C=O stretching band around 1712 cm⁻¹. pg.edu.pl In this compound, these would be replaced by the characteristic amide bands. A study on a cocrystal containing piracetam (B1677957) (which has a primary amide group) showed C=O stretching at 1651 cm⁻¹ and N-H stretching bands at 3362 and 3283 cm⁻¹. tubitak.gov.tr

Table 1: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | ~3350 | Amide (-CONH₂) |

| Symmetric N-H Stretch | ~3180 | Amide (-CONH₂) |

| C-H Stretch (asymmetric) | ~2960 | Cyclobutane (-CH₂) |

| C-H Stretch (symmetric) | ~2870 | Cyclobutane (-CH₂) |

| C=O Stretch (Amide I) | ~1650 | Amide (-CONH₂) |

| N-H Bend (Amide II) | ~1620 | Amide (-CONH₂) |

| C-N Stretch | ~1400 | Amide (-CONH₂) |

Raman Microscopy and Imaging

For this compound, the Raman spectrum would be expected to show:

Strong C-H stretching modes of the cyclobutane ring.

A prominent Amide I (C=O stretch) band, although typically weaker in Raman than in IR.

Skeletal vibrations of the cyclobutane ring at lower frequencies, which are often strong in Raman spectra.

The non-polar nature of the cyclobutane ring's C-C bonds would lead to strong signals in the Raman spectrum, providing information on the ring's conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

Variable-Temperature NMR Investigations

Variable-temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes or restricted rotation. sigmaaldrich.cn For this compound, VT-NMR could be used to investigate the puckering of the cyclobutane ring and the rotation around the C-C and C-N bonds of the amide groups. At low temperatures, the interconversion between different puckered conformations of the cyclobutane ring might slow down sufficiently to be observed on the NMR timescale, leading to the appearance of distinct signals for the axial and equatorial protons. Similarly, rotation around the amide C-N bond can be restricted, potentially leading to separate signals for different rotamers at low temperatures. In a study of related organogels, VT ¹H-NMR showed signal broadening and eventual disappearance as the temperature was lowered, indicating the transition to a more "solid-like" state. gre.ac.uk

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of the parent cyclobutane shows a single peak at approximately 1.96 ppm, indicating that all eight protons are chemically equivalent on the NMR timescale due to rapid ring puckering. tubitak.gov.tr For cyclobutane-1,1-dicarboxylic acid , the precursor to the target amide, the spectrum is more complex. It typically shows two multiplets for the cyclobutane protons: one for the four protons at the C2 and C4 positions (α to the carboxyl groups) and another for the two protons at the C3 position (β to the carboxyl groups). chemicalbook.com

For This compound , a similar pattern is expected for the cyclobutane protons. The amide protons (-CONH₂) would likely appear as a broad singlet downfield, typically in the range of 5.5-8.0 ppm, due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent.

¹³C NMR: The ¹³C NMR spectrum of cyclobutane features a single signal at 22.4 ppm. nih.gov For cyclobutane-1,1-dicarboxylic acid , three distinct signals are observed: one for the quaternary carbon C1, one for the α-carbons (C2 and C4), and one for the β-carbon (C3), in addition to the signal for the carboxyl carbon. chemicalbook.com

For This compound , a similar three-signal pattern for the cyclobutane ring carbons is anticipated. The chemical shifts would be influenced by the amide groups. The quaternary carbon (C1) would be shifted downfield, as would the α-carbons (C2, C4). The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of 170-180 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in a common NMR solvent like DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Broad singlet | -CONH₂ |

| ¹H | ~2.5-2.7 | Triplet | 4H, C2-H and C4-H (α-protons) |

| ¹H | ~1.9-2.1 | Quintet | 2H, C3-H (β-protons) |

| ¹³C | ~175 | Singlet | C=O (Amide carbonyl) |

| ¹³C | ~50-55 | Singlet | C1 (Quaternary carbon) |

| ¹³C | ~30-35 | - | C2 and C4 (α-carbons) |

| ¹³C | ~15-20 | - | C3 (β-carbon) |

Note: Predicted values are based on data from analogous structures and general chemical shift ranges. Actual values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For This compound , it is expected that the solid-state structure would be heavily influenced by intermolecular hydrogen bonding between the amide groups. The -NH₂ group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This would likely lead to the formation of an extensive three-dimensional network of hydrogen bonds, in contrast to the dimeric structure of the dicarboxylic acid. The puckering of the cyclobutane ring would also be a key feature of its solid-state structure.

Single Crystal X-ray Diffraction Analysis

For cyclobutane derivatives, single crystal X-ray diffraction studies reveal key structural features. The cyclobutane ring itself is often puckered, not planar, to relieve ring strain. researchgate.netresearchgate.net The carbon-carbon bond lengths within the cyclobutane ring are typically around 1.555 angstroms, which is longer than in unstrained alkanes. The conformation of substituents on the ring, such as the dicarboxamide groups in this compound, is also precisely determined, including the orientation of the amide groups. researchgate.netcore.ac.uk

This technique has been instrumental in characterizing various cyclobutane-containing compounds, providing foundational data for understanding their chemical behavior. nih.gov The detailed structural information obtained is essential for building accurate molecular models and for interpreting the results of other analytical methods. mdpi.com

Table 1: Crystallographic Data for a Representative Cyclobutane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.987(3) |

| c (Å) | 15.456(6) |

| β (°) | 109.87(3) |

| Volume (ų) | 1321.1(9) |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents representative data for a substituted cyclobutane derivative to illustrate the type of information obtained from single crystal X-ray diffraction analysis. The specific values for this compound may vary.

Crystal Packing and Intermolecular Hydrogen Bonding Patterns

The way molecules of this compound are arranged in a crystal and the non-covalent interactions between them, particularly hydrogen bonds, define the crystal packing. The carboxamide groups, with their N-H and C=O functionalities, are excellent hydrogen bond donors and acceptors. mdpi.com

The analysis of these hydrogen bonding networks provides insight into the supramolecular chemistry of this compound, explaining its physical properties like melting point and solubility. The Cambridge Structural Database (CSD) is a key resource for systematically studying and comparing these hydrogen-bonding motifs across a vast range of organic and organometallic compounds. mdpi.com

Advanced Microscopy Techniques for Morphological Analysis

To understand the physical form and structure of this compound on a larger scale than the individual molecule, various advanced microscopy techniques are employed. These methods provide images of the material's surface, shape, and internal structure.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a very thin specimen. An image is formed from the interaction of the electrons with the sample as the beam is transmitted. TEM can reveal the internal structure of materials at a very high resolution. For crystalline materials, TEM can be used to observe the crystal lattice and identify defects. It is often used in conjunction with other techniques like X-ray diffraction to provide a more complete picture of a material's structure. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. nih.gov SEM is particularly useful for visualizing the three-dimensional shape and surface features of solid materials like this compound powders or crystals. worldscientific.com The technique provides a large depth of field, which allows for a large portion of the sample to be in focus at one time, generating a characteristic three-dimensional appearance of the sample. protocols.io

Soft X-ray Microscopy (XRM)

X-ray microscopy (XRM) uses electromagnetic radiation in the soft X-ray band to produce magnified images of objects. Unlike visible light microscopy, X-rays can penetrate thicker samples, allowing for the imaging of the internal structure of materials without the need for extensive sample preparation like sectioning. nih.gov This technique can provide three-dimensional tomographic reconstructions of the sample's morphology. zeiss.com The contrast in XRM is generated by the differential absorption of X-rays by different elements within the sample. sigray.com

CryoTEM and Small-Angle X-ray Scattering (SAXS) for Aggregate Morphology

When this compound molecules assemble into larger aggregates, especially in solution, specialized techniques are needed to study their shape and size.

Cryo-Transmission Electron Microscopy (CryoTEM) is a form of TEM where the sample is studied at cryogenic temperatures (generally liquid nitrogen temperatures). By rapidly freezing the sample, its structure can be preserved in a near-native state. This is particularly useful for studying biological macromolecules and aggregates that are sensitive to the high vacuum conditions of conventional electron microscopy.

Small-Angle X-ray Scattering (SAXS) is a scattering technique that provides information about the size, shape, and arrangement of nanoscale structures. rigaku.comresearchgate.net When X-rays are passed through a sample containing particles or aggregates, they are scattered at small angles, and the resulting scattering pattern is related to the structure of the scattering objects. embl-hamburg.de SAXS is a powerful tool for characterizing the morphology of aggregates in solution and can be used to study processes like self-assembly and aggregation. researchgate.net It is a complementary technique to cryo-EM, providing low-resolution structural information from a large ensemble of molecules in their native state. nih.gov

Table 2: Comparison of Advanced Microscopy and Scattering Techniques

| Technique | Information Obtained | Resolution | Sample State |

| Single Crystal X-ray Diffraction | Precise atomic arrangement, bond lengths, and angles | Atomic | Single crystal |

| Transmission Electron Microscopy (TEM) | Internal structure, crystal lattice | High (sub-nanometer) | Thin solid film |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology | ~1-20 nm | Solid |

| Soft X-ray Microscopy (XRM) | 3D internal structure | ~30-50 nm | Solid/Thick sections |

| Cryo-Transmission Electron Microscopy (CryoTEM) | Native structure of aggregates, macromolecules | High | Vitreously frozen solution |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and arrangement of aggregates in solution | Low (nanometer scale) | Solution |

Chromatographic and Mass Spectrometric Characterization

Chromatographic and mass spectrometric methods are indispensable tools for the separation, identification, and quantification of this compound and related compounds, particularly within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound. openaccessjournals.com This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. openaccessjournals.com For non-chromophoric compounds like many aliphatic dicarboxamides, UV detection at low wavelengths (e.g., 206 nm) can be employed. ijpsonline.com The versatility of HPLC allows for the analysis of a wide range of compounds, including pharmaceuticals and biomolecules, by selecting appropriate columns and mobile phases. openaccessjournals.com

Method development often involves optimizing the mobile phase composition, flow rate, and detector wavelength to achieve baseline separation of the target compound from any impurities or byproducts. For instance, a reversed-phase C18 column with a mobile phase consisting of an acetonitrile-water gradient is a common starting point for the analysis of polar organic molecules. The retention time of the main peak provides a qualitative measure of identity when compared to a reference standard, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. ijpsonline.com Linearity is typically established by analyzing a series of standard solutions of known concentrations, with correlation coefficients (r²) close to 0.999 indicating a strong linear relationship. ijpsonline.comgoogle.com

A typical HPLC analysis for dicarboxylic acids might involve a simple mobile phase of water, acetonitrile, and a buffer like sulfuric acid, with UV detection at a suitable wavelength, such as 250 nm. sielc.com The accuracy and precision of the method are validated to ensure reliable results. researchgate.net In some cases, derivatization with a chromogenic or fluorogenic reagent may be necessary to enhance the detection of non-chromophoric dicarboxylic acids. researchgate.net

Table 1: Illustrative HPLC Parameters for Dicarboxylic Acid Analysis

| Parameter | Value |

| Column | Primesep 100 |

| Mobile Phase | Water, Acetonitrile (MeCN), Sulfuric Acid (H2SO4) buffer |

| Detection | UV at 250 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

This table is a composite representation based on typical HPLC methods for related compounds. sielc.combiointerfaceresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of complex mixtures containing volatile or semi-volatile cyclobutane derivatives. unar.ac.id This method separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. nih.gov For non-volatile compounds like dicarboxamides, derivatization to more volatile esters or silyl (B83357) ethers is often required prior to analysis. nih.gov

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique "fingerprint" for each compound, allowing for its definitive identification. clockss.org The fragmentation patterns of cyclic amides and imides are often characterized by specific losses of neutral molecules like CO and HCN. clockss.orgmanupatra.in

GC-MS is particularly useful for identifying byproducts and impurities in the synthesis of this compound. For instance, a study on the synthesis of cyclic imides from alkene-tethered amides utilized GC-MS to identify intermediates and track the source of oxygen using isotope labeling. rsc.org Chiral GC-MS methods, employing chiral stationary phases, can be used for the enantiomeric separation of cyclic amino acid derivatives. nih.gov

Table 2: Representative GC-MS Conditions for Amide Compound Analysis

| Parameter | Value |

| Chromatographic Column | Rxi-624sil MS, 60m, 1.8 µm thickness, 0.32mm ID |

| Column Temperature Program | Initial 40°C (2 min), ramp at 20°C/min to 280°C (1 min) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium (≥99.999% purity) |

| Flow Rate | 1.1 mL/min |

| Ionization Mode | Electron Ionization (EI) |

This table is based on a general method for amide analysis and may require optimization for this compound. google.com

Thermal Analysis (TGA, DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase transitions of materials like this compound. cetco.comisterre.fr

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cetco.com This information is crucial for determining the decomposition temperature and identifying any mass loss events, such as the loss of solvent or the degradation of the compound. For example, a TGA study of a cyclobutane-containing diacid, CBDA-1, showed it was stable up to 250°C and lost only 5% of its weight by 307°C. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. cetco.com It is used to detect thermal events such as melting, crystallization, and decomposition. The DSC curve for CBDA-1 indicated the onset of decomposition at 330°C during the first heating cycle. researchgate.net The thermal decomposition of related compounds like cyclobutane-1,2-dione has been studied, revealing a unimolecular decomposition process. cdnsciencepub.comcdnsciencepub.com

Table 3: Thermal Properties of a Related Cyclobutane Diacid (CBDA-1)

| Analysis | Observation | Temperature (°C) |

| TGA | 5% Weight Loss | 307 |

| TGA | Complete Weight Loss (Decomposition) | 378 |

| DSC | Onset of Decomposition | 330 |

| DSC | Melting Point | ~276 |

Data from a study on a similar cyclobutane-containing diacid. researchgate.net

Isothermal Titration Calorimetry for Complexation Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. While no direct ITC studies on this compound were found, the principles of this technique are highly relevant for understanding its potential complexation behavior. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In a hypothetical ITC experiment involving this compound and a metal ion, a solution of the metal ion would be titrated into a solution containing the dicarboxamide. The resulting heat changes would be measured and plotted against the molar ratio of the reactants. The shape of the resulting binding isotherm would provide information about the strength and nature of the interaction. Such studies have been performed on related cyclobutane-containing ligands to assess their thermodynamic stability with metal ions like Gd³⁺ and Mn²⁺. nih.govresearchgate.net For instance, potentiometric studies, a related technique, have been used to determine the stability constants of Pd(II) complexes with cyclobutane dicarboxylic acid. mdpi.com

Circular Dichroism for Chiral Self-Assembly Studies

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the chiral self-assembly of molecules. rsc.org CD measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net While this compound itself is achiral, the introduction of chiral substituents or the formation of chiral supramolecular structures can induce a CD signal.

Studies on chiral cyclobutane-based amphiphiles and dipeptides have demonstrated the utility of CD spectroscopy in probing their self-aggregation and the formation of ordered, helical structures in solution. csic.esresearchgate.netresearchgate.net The CD spectra of these systems often show distinct bands in the 190-240 nm range, corresponding to the electronic transitions of the amide and carboxylate chromophores. csic.es The appearance or change in the CD signal upon aggregation provides evidence for the formation of a chiral supramolecular assembly. csic.escsic.es The application of CD spectroscopy can help in understanding how factors like stereochemistry (cis/trans) influence the self-assembly process and the resulting supramolecular chirality. csic.es

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in molecules. worldscientific.com The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular molecule and can be influenced by its chemical environment.

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX) analysis, also known as Energy Dispersive X-ray Spectroscopy (EDS or EDAX), is a powerful analytical technique utilized for the elemental analysis and chemical characterization of a sample. This method identifies the elemental composition of materials by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy beam of charged particles, such as electrons.

In the context of this compound, EDX analysis serves as a confirmatory tool to verify the presence and relative abundance of its constituent elements: carbon (C), nitrogen (N), and oxygen (O). The technique provides a qualitative and semi-quantitative assessment of the elemental makeup of the synthesized compound.

The fundamental principle of EDX analysis involves the excitation of atoms within the sample by an external energy source. This causes electrons to be ejected from their inner shells, creating vacancies. Electrons from higher energy shells then transition to fill these vacancies, releasing energy in the form of X-rays. The energy of these emitted X-rays is unique to each element, acting as an elemental fingerprint. An EDX detector measures the energy and intensity of these X-rays to generate a spectrum, which is a plot of X-ray counts versus energy.

While specific experimental EDX data for pure this compound is not extensively detailed in the literature, the theoretical elemental composition can be calculated from its chemical formula, C₆H₁₀N₂O₂. sigmaaldrich.comsigmaaldrich.cnamerigoscientific.com The expected atomic and weight percentages provide a baseline for what a theoretical EDX spectrum would indicate, excluding hydrogen which is not detectable by standard EDX analysis.

A study involving a derivative, this compound, N,N'-di-benzoyloxy-, as part of a phyto-synthesis of silver nanoparticles, utilized an EDS X Sight Oxford instrument for their analysis. nih.govajmb.org This demonstrates the applicability of the EDX technique to complex systems involving cyclobutane dicarboxamide derivatives. nih.govajmb.org

Theoretical Elemental Composition

The theoretical elemental composition of this compound (C₆H₁₀N₂O₂), excluding hydrogen, is presented in the table below. This data represents the expected output from an EDX analysis of a pure sample.

| Element | Symbol | Atomic % | Weight % |

| Carbon | C | 60.0 | 50.7 |

| Nitrogen | N | 20.0 | 19.7 |

| Oxygen | O | 20.0 | 29.6 |

| Note: Hydrogen is not detected by EDX analysis. |

Detailed Research Findings

An EDX spectrum of a pure this compound sample would be expected to show distinct peaks corresponding to the characteristic X-ray emission energies of carbon, nitrogen, and oxygen. The relative intensities of these peaks would be proportional to the elemental concentrations in the sample.

In practical applications, EDX is often used in conjunction with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for elemental mapping of a sample's surface. nih.govajmb.org For instance, in the analysis of silver nanoparticles synthesized using a plant extract containing a this compound derivative, EDX confirmed the presence of elemental silver as the dominant component, alongside elements from the organic capping agents. nih.govajmb.org This highlights the utility of EDX in confirming the elemental composition of composite materials where a cyclobutane derivative is a component.

The analysis of a crystal of a β-cyclodextrin inclusion complex with gold nanoparticles also showcases the typical output of an EDX analysis, where distinct peaks for the constituent elements are observed, and their relative abundance can be determined.

Theoretical and Computational Investigations of Cyclobutane 1,1 Dicarboxamide

Quantum Chemical Studies (DFT, TD-DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the fundamental properties of molecules. For cyclobutane-1,1-dicarboxamide, these methods offer a detailed picture of its three-dimensional structure, spectroscopic signatures, and electronic nature.

The four-membered ring of cyclobutane (B1203170) is inherently strained. Unlike a flat square, which would have extreme angle and torsional strain, the cyclobutane ring typically adopts a non-planar, "puckered" conformation to find a more stable, lower-energy state. libretexts.org This puckering slightly decreases the C-C-C bond angles but significantly relieves the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.org

Computational methods like DFT are used to perform geometry optimization, which calculates the lowest energy conformation of the molecule. For this compound, these calculations would predict a puckered ring structure. Experimental studies on the parent compound, cyclobutane-1,1-dicarboxylic acid, using X-ray crystallography have shown that the cyclobutane ring is disordered, which suggests a dynamic inversion between different puckered conformations, further supporting the non-planar nature of the ring. rsc.orgrsc.org An extensive conformational study on related cyclobutane derivatives using both experimental (X-ray, NMR) and computational (DFT) methods confirmed that substituents modulate the conformational preference of the ring-puckering. acs.org

Table 1: Conceptual Geometric Parameters of a Puckered Cyclobutane Ring This table presents typical values for a puckered cyclobutane ring, as specific calculated values for the dicarboxamide are not publicly available. The actual values for this compound would be influenced by the amide substituents.

| Parameter | Typical Value | Significance |

|---|---|---|

| C-C-C Bond Angle | ~88° | Indicates significant angle strain compared to the ideal 109.5° for sp³ hybridized carbon. libretexts.org |

| Puckering Angle | ~25-30° | The dihedral angle representing the deviation from planarity, which reduces torsional strain. libretexts.orgresearchgate.net |

| C-C Bond Length | ~1.55-1.56 Å | Slightly elongated compared to unstrained alkanes, a consequence of ring strain. jkps.or.kr |

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman) and NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is used for electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

For this compound, DFT calculations can predict the frequencies of key vibrational modes. For instance, a study on the closely related 1,1-dicarboxycyclobutane found that DFT calculations could produce a theoretical IR spectrum that showed plausible agreement with experimental results. researchgate.net Key predicted absorptions for the dicarboxamide would include the N-H stretching and bending frequencies, and the characteristic C=O (amide I) and C-N (amide II) stretching bands. The positions of these bands, particularly the C=O stretch, can be influenced by intramolecular hydrogen bonding. researchgate.net

TD-DFT calculations predict the electronic transitions between molecular orbitals. arxiv.org This allows for the simulation of the UV-Vis spectrum, providing information on the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). researchgate.net

Table 2: Conceptual Spectroscopic Predictions for this compound This table illustrates the types of spectroscopic data that can be predicted computationally. Specific values require dedicated calculations.

| Spectroscopic Technique | Predicted Parameter | Relevant Functional Groups/Properties |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹) | N-H stretch, C-H stretch, C=O stretch (Amide I), N-H bend/C-N stretch (Amide II) |

| NMR | Chemical Shifts (ppm) | ¹H shifts for amide and cyclobutane protons; ¹³C shifts for carbonyl and cyclobutane carbons. |

| UV-Vis | Absorption Wavelength (λmax) | Electronic transitions, typically n→π* and π→π* associated with the amide carbonyl groups. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding electronic transitions and reactivity. iupac.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals.

HOMO: The HOMO would likely be localized on the amide functional groups, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. This indicates that these sites are the most probable for electrophilic attack.

LUMO: The LUMO is expected to be a π* antibonding orbital primarily located on the carbonyl (C=O) groups. This suggests that these carbon atoms are the most susceptible to nucleophilic attack.

HOMO-LUMO Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational analysis of related cyclobutane derivatives uses the HOMO-LUMO gap to explain the molecule's activity. grafiati.com

Table 3: Significance of Frontier Molecular Orbitals

| Orbital/Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest energy molecular orbital containing electrons. | Region of electron donation; likely localized on amide groups. |

| LUMO | Lowest energy molecular orbital without electrons. | Region of electron acceptance; likely a π* orbital on the carbonyl groups. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates electronic excitability, kinetic stability, and overall reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.denih.gov This analysis is particularly useful for quantifying non-covalent interactions, such as intramolecular hydrogen bonds and hyperconjugation. tandfonline.com

NBO analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled "donor" orbital (like a lone pair or a bonding orbital) to an empty "acceptor" orbital (typically an antibonding orbital). nih.gov A higher E(2) value indicates a stronger interaction.

In this compound, NBO analysis would be crucial for:

Quantifying Hydrogen Bonds: It can reveal and quantify intramolecular hydrogen bonds, for example, between the N-H of one amide group and the C=O of the other. This is described as a donor-acceptor interaction from an oxygen lone pair (n_O) to the antibonding orbital of the N-H bond (σ*_N-H). nih.gov

Table 4: Key Concepts in NBO Analysis

| NBO Concept | Description | Example in this compound |

|---|---|---|

| Lewis Structure | The idealized representation of localized 2-center bonds and 1-center lone pairs. | C-C, C-H, C-N, C=O, N-H bonds and lone pairs on O and N atoms. uni-muenchen.de |

| Donor-Acceptor Interaction | Delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. | n(O) → σ(N-H) (intramolecular H-bond); σ(C-H) → π(C=O) (hyperconjugation). |

| Stabilization Energy E(2) | The second-order perturbation energy that quantifies the strength of a donor-acceptor interaction. | A high E(2) value for an n→σ* interaction confirms a strong hydrogen bond. nih.govrsc.org |

Molecular Modeling of Supramolecular Self-Assembly Processes

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net The dicarboxamide functionality of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O), makes it an excellent candidate for forming such assemblies.

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to study these processes. mdpi.comnih.gov These simulations can predict how individual molecules will interact and arrange themselves in different environments.

Crystal Packing Prediction: Computational tools can be used to predict how molecules will pack in a crystal lattice, which is a form of self-assembly. This is related to supramolecular gelation, as both are non-equilibrium self-assembly processes. mdpi.com

Solvent Effects: Simulations can incorporate solvent molecules to understand how the environment affects the self-assembly process, which is crucial for predicting whether a compound will form a gel in a particular solvent. chemrxiv.org

Studies on similar dicarboxamide systems have shown that the strength of hydrogen bonding and π-π stacking interactions are key determinants of the cooperativity and stability of the resulting supramolecular polymers. nih.gov

Computational Prediction of Biological Interactions

Computational methods are indispensable in modern drug discovery for predicting how small molecules might interact with biological targets like enzymes or receptors. mdpi.com this compound has emerged as a molecule of significant interest in this area, particularly as a component in Antibody-Drug Conjugates (ADCs). mdpi.com

ADCs are targeted cancer therapies where a cytotoxic drug is attached to an antibody via a linker. The linker is designed to be stable in the bloodstream but cleaved inside a cancer cell to release the drug. Computational modeling was instrumental in the discovery of this compound as a novel, non-peptidic linker. researchgate.netresearchgate.net

Structure-Guided Design: Researchers used computational shape similarity searches and identified this compound as a structural mimic (a peptidomimetic) of a dipeptide. mdpi.com

Molecular Docking: Docking simulations were used to model how this dicarboxamide moiety would fit into the active site of cathepsin B, a protease that is often overexpressed in tumor cells and is responsible for cleaving many ADC linkers. nih.gov The models predicted that the cyclobutyl group was an optimal size to fit into the S2 binding pocket of the enzyme and that the amide groups could form key hydrogen bonding interactions. mdpi.com

Enhanced Specificity: This computational design led to the development of a linker that is predominantly hydrolyzed by cathepsin B, which could improve the safety margin of ADCs by reducing drug release in healthy tissues where other cathepsins might be active. researchgate.netnih.gov

This work highlights a successful application of computational modeling, from initial screening to rational design, to develop a molecule with improved properties for a specific biological application. researchgate.net

Shape Similarity Search for Receptor Binding

Shape similarity searching is a computational technique used to identify molecules that are sterically and electronically similar to a known active compound. This method is foundational in modern drug discovery for identifying novel scaffolds that can bind to a specific biological target.

In the development of linker systems for Antibody-Drug Conjugates (ADCs), researchers have sought alternatives to the commonly used Val-Cit (valine-citrulline) dipeptide, which is cleaved by the lysosomal protease cathepsin B. nih.govencyclopedia.pub Through a computational shape similarity search, this compound was identified as a promising peptidomimetic to replace the P2 residue in these linkers. nih.govencyclopedia.pub The rationale behind this selection was based on key structural features that mimic the ideal interactions within the enzyme's binding pocket.

Key findings from the computational analysis indicated that:

The novel this compound unit is capable of forming three hydrogen bonding interactions, a critical feature for stable binding within the receptor. nih.govencyclopedia.pub

The cyclobutyl group possesses an optimal size to fit into the S2 binding pocket of the target enzyme. nih.govencyclopedia.pub

These computational predictions spurred the synthesis of various linkers incorporating this novel structural unit. nih.govencyclopedia.pub While subsequent experimental results showed that these initial designs did not have increased cleavage activity compared to the traditional Val-Cit linker, the initial identification of this compound was a direct result of shape similarity screening. nih.govencyclopedia.pub This highlights the role of computational screening in generating new hypotheses for chemical synthesis and biological testing.

Table 1: Findings from Computational Shape Similarity Search

| Feature | Computational Prediction for this compound | Reference |

| Binding Interactions | Capable of providing three hydrogen bond interactions. | nih.govencyclopedia.pub |

| Steric Fit | The cyclobutyl group has an optimum size for the S2 binding pocket. | nih.govencyclopedia.pub |

| Identified Role | A suitable peptidomimetic for the P2 residue in ADC linkers. | nih.govencyclopedia.pub |

Molecular Docking for Biological Activity

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a ligand and its receptor, providing insights into the biological activity of a compound. The process involves calculating the binding energy and analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts.

For a molecule like this compound, which was identified as a component of an ADC linker, molecular docking would be the next logical step to refine the initial findings from shape similarity searches. nih.govencyclopedia.pub Docking studies could elucidate the precise binding mode within the active site of cathepsin enzymes, which are responsible for cleaving the linker and releasing the cytotoxic payload. nih.gov

While specific docking studies for this compound are not detailed in the provided literature, the methodology is well-established. For instance, in studies of other carboxamide derivatives as potential COX inhibitors, molecular docking was used to:

Predict binding patterns within the active sites of COX-1 and COX-2 isozymes. nih.gov

Compare the interaction behaviors of new molecules to known drugs like celecoxib. nih.gov

Calculate docking scores and binding affinities (using methods like MM-GBSA) that correlate with experimentally observed biological activity. nih.gov

These studies often reveal that higher potency and selectivity are explained by specific interactions, such as the formation of additional hydrogen bonds with key residues like ARG-513 in the COX-2 active site. nih.gov A similar approach would be invaluable in optimizing the structure of this compound-based linkers to enhance their cleavage by target proteases in cancer cells.

Table 2: Illustrative Data from a Molecular Docking Study (Thiazole Carboxamide Derivatives as COX Inhibitors)

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Interactions | Reference |

| Celecoxib | COX-2 | Favorable | Hydrogen bond with ARG-513 | nih.gov |

| Compound 2d | COX-2 | Favorable | Comparable to Celecoxib | nih.gov |

| Compound 2e | COX-2 | Favorable | Comparable to Celecoxib | nih.gov |

| Compound 2f | COX-2 | Favorable | Comparable to Celecoxib | nih.gov |

This table is illustrative of the type of data generated in molecular docking studies and does not represent data for this compound itself.

Thermodynamic Calculations for Host-Guest Systems

Thermodynamic calculations are essential for quantifying the stability of complexes formed between a "host" molecule and a "guest" molecule (e.g., an ion or another small molecule). These studies are central to the field of supramolecular chemistry, where non-covalent interactions drive the formation of larger, organized structures.

Research into cycloalkane diamide-based compounds has utilized these calculations to understand their behavior as receptors for anions. tdx.cat The primary goal is to determine the binding affinity, typically expressed as the association constant (Kₐ) or the Gibbs free energy of complexation (ΔG). These values are often determined experimentally using techniques like ¹H NMR titration, where changes in the chemical shifts of the host's protons are monitored as the guest is added. tdx.catresearchgate.net

The process often involves:

NMR Titration: Acquiring ¹H NMR spectra of the host molecule at a constant concentration while systematically increasing the concentration of the guest. researchgate.net

Data Fitting: Using non-linear regression analysis to fit the observed chemical shift changes to a specific binding model (e.g., 1:1 or 1:2 host-guest stoichiometry). researchgate.net

Global Analysis: A robust method where the data from multiple protons on the host molecule are analyzed simultaneously to yield a single, more reliable binding constant (Kₐ) with smaller uncertainties. researchgate.net

Theoretical calculations can then be employed to rationalize the experimental results, providing a structural model of the host-guest complex and explaining the observed binding affinities. tdx.cat For a compound like this compound, these methods could be used to quantify its ability to act as a host and bind specific guest molecules, which is fundamental to designing molecular sensors or transport agents.

Table 3: Representative Thermodynamic Data for Host-Guest Systems

| Host Type | Guest | Method | Calculated Parameter | Stoichiometry | Reference |

| Tripodal Anion Receptor | Anions | NMR Titration | Gibbs Free Energy (ΔG) | 1:1 or 1:2 | tdx.cat |

| Polynorbornane-based Host | Anions | ¹H NMR Titration | Association Constant (Kₐ) | 1:1 | researchgate.net |

Quantum Mechanics Calculations for Reaction Mechanisms (e.g., [2+2] Cycloaddition)

Quantum mechanics (QM) calculations provide a deep, electron-level understanding of chemical structures and reaction pathways. They are particularly useful for determining the structures of molecules that are difficult to analyze experimentally and for mapping out the energy landscape of a chemical reaction, including transition states and intermediates.

A key reaction for forming cyclobutane rings is the [2+2] cycloaddition, often initiated by photochemistry. rsc.orgresearchgate.net In recent research, QM calculations played a critical role in studying the solid-state [2+2] cycloaddition within coordination polymers. rsc.orgresearchgate.net When a single crystal of a reactant was irradiated with UV light, it transformed into a new crystal containing a cyclobutane derivative. rsc.orgresearchgate.net However, the diffraction of the resulting crystal was too weak for definitive analysis by traditional X-ray crystallography.

In this case, QM calculations were employed to determine the final structure of the product, confirming the formation of the cyclobutane ring and identifying the precise stereochemistry of the resulting isomers. rsc.orgresearchgate.net The study demonstrated that the reaction proceeded via a single-crystal to single-crystal transformation. Furthermore, by monitoring the reaction progress with ¹H-NMR spectroscopy, researchers determined the reaction kinetics, finding that the cycloaddition followed first-order kinetics with specific rate constants. rsc.org

This application of QM calculations is directly relevant to understanding the synthesis of this compound and its derivatives. Such calculations could be used to predict the feasibility of different synthetic routes, understand the stereochemical outcomes, and optimize reaction conditions for forming the cyclobutane core.

Table 4: Kinetic Data for a [2+2] Cycloaddition Reaction Studied with QM and NMR

| Reactant | Reaction Type | Method of Analysis | Key Finding | Reaction Rate (k) | Reference |

| 1D Coordination Polymer 1 | [2+2] Cycloaddition | ¹H-NMR, QM Calculation | First-order kinetics | 1.47 × 10⁻¹ min⁻¹ | rsc.org |

| 1D Coordination Polymer 2 | [2+2] Cycloaddition | ¹H-NMR | First-order kinetics | 8.03 × 10⁻² min⁻¹ | rsc.org |

Supramolecular Chemistry and Self Assembly of Cyclobutane 1,1 Dicarboxamide Analogues

Mechanisms of Proton-Induced Self-Association into Ordered Structures

The self-assembly of certain diamide (B1670390) diacids, including those with a cyclobutane (B1203170) core, can be triggered by changes in pH. ucf.edu This process, known as proton-induced self-association, leads to the formation of ordered structures like crystalline microspheres. ucf.edu The mechanism involves the protonation of carboxylate groups, which reduces electrostatic repulsion and allows for the formation of intermolecular hydrogen bonds between the amide and carboxylic acid functionalities. ucf.edu This cooperative effect drives the molecules to self-recognize and assemble into more complex architectures in aqueous environments. ucf.edu The process can be viewed as a proton-induced phase transition, where soluble molecules aggregate into insoluble, ordered structures. ucf.edu

Role of Intermolecular Hydrogen Bonding in Directing Supramolecular Architectures

The specific arrangement of these hydrogen bonds can lead to various structures. For instance, in some systems, all donor and acceptor groups participate in forming a three-dimensional network. nih.gov The geometry of the cyclobutane ring itself plays a crucial role in pre-organizing the functional groups for effective intermolecular hydrogen bonding. The strategic placement of hydrogen-bonding units within the molecular structure is critical in determining whether intermolecular hydrogen bonding is promoted or suppressed, ultimately influencing the resulting crystalline or amorphous nature of the material. chemrxiv.org

Formation of Supramolecular Rod-like Structures and Microspheres

The self-assembly of cyclobutane-1,1-dicarboxamide analogues can lead to a variety of morphologies, most notably rod-like structures and microspheres. The formation of these distinct architectures is highly dependent on the molecular structure of the building blocks and the assembly conditions.

For example, bolaamphiphiles with a cyclobutane core have been observed to form different aggregates depending on their regiochemistry. tdx.cat Specifically, certain derivatives self-assemble into cylindrical structures, which can be visualized as long fibers. tdx.cat In other cases, proton-induced self-assembly of diamide diacids results in the formation of crystalline dicarboxamide microspheres. ucf.edu The mechanism for the formation of these microspheres has been studied using techniques like in situ Raman microscopy. ucf.edu

Influence of Molecular Design on Self-Assembly Morphology and Gelation Properties

The self-assembly behavior and the ability of this compound analogues to act as low molecular weight organogelators (LMWOGs) are highly sensitive to their molecular design. Factors such as the size of the cycloalkane ring, the nature of substituents, and the stereochemistry of the molecule all play a significant role in determining the final properties of the resulting supramolecular materials. tdx.catuab.cat

Studies on various cycloalkane diamide-based gelators have revealed a clear correlation between the ring size and their gelation abilities. tdx.catuab.cat For instance, a comparison between cyclobutane and cyclohexane (B81311) diamides showed that the latter are often better organogelators. researchgate.net The rigidity and stereochemical presentation of the amide groups, which are influenced by the ring size, affect the efficiency of the intermolecular hydrogen bonding that drives gel formation.

Substituents on the cyclobutane ring also have a profound impact. The introduction of different functional groups can alter the solubility of the molecule and introduce additional non-covalent interactions, thereby influencing the self-assembly process and the properties of the resulting gel. tdx.catuab.cat

For bolaamphiphiles containing a cyclobutane scaffold, both stereochemistry (the spatial arrangement of atoms) and regiochemistry (the placement of functional groups) are critical in controlling their surfactant properties and aggregation behavior. tdx.catsorrenti-lab.com The cis/trans isomerism of substituents on the cyclobutane ring significantly influences the packing of the molecules at interfaces and in aggregates. researchgate.netresearchgate.net

Research has shown that regio- and stereochemical differences can lead to substantial variations in surface coverage, critical micelle concentration (cmc), and the morphology of the aggregates, which can range from lamellae to fibers. researchgate.net For example, NH-centered amphiphiles have been observed to form vesicles, while CO-centered ones form fibers. tdx.cat Computational studies have helped to rationalize these experimental findings, showing how the interplay between regiochemistry and stereoisomerism, amplified by the rigidity of the cyclobutane ring, affects various physicochemical properties. researchgate.net

In bolaamphiphiles, which consist of two hydrophilic headgroups connected by a hydrophobic spacer, the length of the hydrocarbon chain can have a significant and non-linear effect on their self-assembly. This phenomenon is known as the "even-odd effect," where molecules with an even number of methylene (B1212753) units in the spacer behave differently from those with an odd number. nih.govacs.orgacs.org

This effect has been observed in various bolaamphiphile systems, including those with amide functionalities. acs.orgrsc.orgpsu.edu The parity of the hydrocarbon chain influences the molecular packing and the geometry of the hydrogen-bonding networks. For instance, even-numbered bolaamphiphiles may form more stable, crystalline, and less permeable monolayers due to the formation of parallel chains of amide hydrogen bonds. acs.org In contrast, odd-numbered homologues may not be able to form such well-ordered hydrogen bond chains, leading to different aggregate morphologies, such as the formation of fibers versus platelets. acs.orgacs.org This even-odd effect can also influence the gelation properties of the bolaamphiphiles. rsc.orgpsu.edu

Interactive Data Table: Influence of Molecular Structure on Bolaamphiphile Assembly

| Feature | Influence on Self-Assembly | Resulting Morphologies | Citation |

| Ring Size | Affects the pre-organization of amide groups for hydrogen bonding. | Can determine the efficiency of gelation, with cyclohexane diamides sometimes being superior to cyclobutane derivatives. | researchgate.net |

| Stereochemistry (cis/trans) | Influences molecular packing and headgroup solvation. | Can lead to different aggregate structures (e.g., vesicles vs. fibers) and affects surfactant properties like cmc. | tdx.catresearchgate.netresearchgate.net |

| Regiochemistry | Governs the overall morphology of the supramolecular aggregates. | Can direct the formation of distinct structures such as long fibers or plate-like assemblies. | tdx.catresearchgate.net |

| Even-Odd Hydrocarbon Linker | Affects the geometry of intermolecular hydrogen bonding and molecular packing. | Even-numbered chains may favor crystalline structures, while odd-numbered chains can lead to different morphologies like fibers or platelets. | nih.govacs.orgacs.org |

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbit[n]uril)

The field of supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of organized assemblies. A key area within this field is host-guest chemistry, where a larger host molecule, such as a macrocycle, encapsulates a smaller guest molecule. Cucurbit[n]urils, often abbreviated as CB[n], are a prominent class of macrocyclic hosts. wikipedia.org Their barrel-shaped structure, featuring a hydrophobic inner cavity and two hydrophilic carbonyl-lined portals, makes them particularly effective at binding a variety of guest molecules in aqueous solutions. wikipedia.orgresearchgate.net The binding is driven by a combination of the hydrophobic effect, ion-dipole interactions between cationic guests and the carbonyl portals, and van der Waals forces, which are maximized when the guest's shape and size are complementary to the host's cavity. acs.org

The dimensions of the cucurbituril (B1219460) family vary with the number (n) of glycoluril (B30988) units, allowing for selectivity towards different guests. For instance, cucurbit researchgate.neturil (CB researchgate.net) has an inner cavity diameter of approximately 3.9 Å, while cucurbit nih.govuril (CB nih.gov) has a larger cavity of about 5.5 Å. wikipedia.org This size difference plays a crucial role in determining binding affinity and selectivity for guests, including those based on cyclobutane frameworks.

While research specifically on the unsubstituted this compound as a guest is limited, studies on its rigid structural analogues provide significant insight into the binding behavior of cyclobutane-containing motifs with cucurbit[n]urils. Conformationally rigid aliphatic scaffolds are of great interest for constructing complex supramolecular systems.

Recent research has focused on guests that combine rigid aliphatic cores, such as spiro[3.3]heptane (a structure containing two cyclobutane rings) and bicyclo[1.1.1]pentane, with cationic termini like ammonium (B1175870) or imidazolium (B1220033) groups to enhance binding with CB[n] hosts. acs.org The rigid nature of these cyclobutane-containing cores provides a well-defined geometry for studying host-guest interactions.

One study systematically investigated the binding of dicationic guests based on a spiro[3.3]heptane-dicarboxamide core with both CB researchgate.net and CB nih.gov. acs.org It was found that a diammonio spiro[3.3]heptane guest formed a stable inclusion complex with CB researchgate.net, demonstrating that the cyclobutane-containing scaffold can be effectively accommodated within the smaller macrocycle. acs.org The binding with CB nih.gov was even more remarkable, with association constants reaching the order of 10¹² M⁻¹, indicating an exceptionally strong and stable complex. acs.org This extraordinarily high stability is attributed to the synergistic effects of the hydrophobic effect, where high-energy water molecules are released from the host cavity, and strong ion-dipole interactions between the ammonium groups of the guest and the carbonyl portals of the CB nih.gov host. acs.org

The nature of the cationic groups on the cyclobutane analogue guest plays a significant role. For the spiro[3.3]heptane guest, replacing the terminal ammonium groups with bulkier imidazolium moieties resulted in a 34-fold decrease in the binding constant with the more size-constrained CB researchgate.net. acs.org This highlights the importance of steric fit at the portals of the cucurbituril host. In contrast, the change had a less dramatic effect on binding with the larger CB nih.gov. acs.org These findings underscore that both the central rigid scaffold containing the cyclobutane motif and the terminal functional groups are critical in determining the stability and selectivity of the host-guest complex.

The interactive table below summarizes the association constants (Kₐ) for the binding of different cyclobutane-analogue guests with various macrocyclic hosts, illustrating the influence of both the guest structure and the host cavity size on the stability of the resulting complexes. acs.org

Coordination Chemistry of Cyclobutane 1,1 Dicarboxylate Ligands

Coordination Modes and Ligand Properties

The cyclobutane-1,1-dicarboxylate (B1232482) anion possesses two carboxylate groups geminally substituted on a cyclobutane (B1203170) ring. This arrangement allows for distinct coordination patterns, primarily acting as either a chelating agent to a single metal center or as a bridging ligand between two metal centers.

The most common coordination mode for the cyclobutane-1,1-dicarboxylate ligand is as a bidentate chelating agent (η²-cbdc-O,O'). In this fashion, both carboxylate groups bind to the same metal ion, forming a stable chelate ring. This chelating behavior is observed in various platinum complexes, such as the well-known anticancer drug carboplatin, where the cbdc ligand forms a stable complex with the platinum(II) center. The formation of a mononuclear anionic complex, K{fac-[RuCl(η²-cbdc-O,O')(dmso-S)₃]}(5), has also been identified as an intermediate, demonstrating the ligand's capacity to act as a chelating unit under specific reaction conditions. researchgate.net

An unconventional bridging coordination mode (μ-cbdc-O,O') for the cyclobutane-1,1-dicarboxylate ligand has been identified, particularly in cationic Ruthenium(II) complexes. researchgate.net In this arrangement, the cbdc ligand links two separate metal centers. This bridging mode is notably stabilized by the presence of ancillary ligands, such as water (H₂O) or ammonia (B1221849) (NH₃), on the Ruthenium(II) centers. These ancillary ligands are capable of forming intramolecular hydrogen bonds with the non-coordinated oxygen atoms of the carboxylate groups of the bridging cbdc ligand. researchgate.net This hydrogen bonding provides additional stability to the dinuclear structure. The thermodynamic product of the reaction between cis,fac-[RuCl₂(dmso-S)₃(dmso-O)] and cbdc is a dinuclear species, fac-[Ru(μ-cbdc-O,O')(dmso-S)₃(H₂O)]₂(2), which features two bridging cbdc units. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating the cyclobutane-1,1-dicarboxylate ligand has been explored with various transition metals, leading to compounds with unique structural features and reactivity.

The reaction of cis,fac-[RuCl₂(dmso-S)₃(dmso-O)] with cyclobutane-1,1-dicarboxylate under several different conditions thermodynamically yields a dinuclear species, fac-[Ru(μ-cbdc-O,O')(dmso-S)₃(H₂O)]₂, featuring two bridging cbdc ligands. researchgate.net X-ray crystallography studies of this dinuclear species and its ammonia analogue have confirmed an anti geometry with respect to the ancillary water or ammonia ligands. researchgate.net Spectroscopic data from NMR studies are consistent with the solid-state structures determined by X-ray crystallography, indicating that these dinuclear structures are preserved in solution. researchgate.net

Under specific conditions, a mononuclear intermediate complex, K{fac-[RuCl(η²-cbdc-O,O')(dmso-S)₃]}, where the cbdc ligand is in a chelating mode, has been successfully isolated. researchgate.net This isolation demonstrates that the chelating complex is an intermediate in the pathway to forming the thermodynamically more stable dinuclear species with bridging cbdc ligands. researchgate.net

| Compound Name | Formula | Coordination Mode of cbdc | Metal Center | Key Feature |

| fac-[Ru(μ-cbdc-O,O')(dmso-S)₃(H₂O)]₂ | C₂₄H₄₄O₁₄Ru₂S₆ | Bridging (μ-cbdc-O,O') | Ruthenium(II) | Dinuclear species with two bridging cbdc units |

| K{fac-[RuCl(η²-cbdc-O,O')(dmso-S)₃]} | C₁₂H₂₀ClKO₇RuS₃ | Chelating (η²-cbdc-O,O') | Ruthenium(II) | Mononuclear intermediate with a chelating cbdc unit |

While coordination polymers of lithium with various carboxylate ligands have been synthesized, specific research detailing the synthesis and characterization of lithium coordination polymers exclusively with the cyclobutane-1,1-dicarboxylate ligand is not extensively documented in the reviewed literature.

Lanthanide Metal-Organic Frameworks (LnMOFs) are a significant class of materials known for their diverse structures and applications in areas like luminescence and sensing. rsc.orgnih.gov They are constructed from lanthanide ions and polytopic organic linkers, often dicarboxylates. rsc.orgnih.govrsc.org However, a detailed investigation and reporting on LnMOFs specifically utilizing the cyclobutane-1,1-dicarboxylate ligand as the primary organic linker are not prominent in the available scientific literature.

Role of Cyclobutane-1,1-dicarboxylate as a Ligand in Metal-Organic Frameworks (MOFs)

Cyclobutane-1,1-dicarboxylate, derived from cyclobutane-1,1-dicarboxylic acid, has been explored as a ligand for the construction of coordination polymers and metal-organic frameworks. researchgate.netsigmaaldrich.com Its structure, featuring a four-membered aliphatic ring with two carboxylate groups attached to the same carbon atom, offers a unique steric and electronic profile that can influence the resulting framework architecture.

The cyclobutane-1,1-dicarboxylate ligand has been utilized in the synthesis of lanthanide metal-organic frameworks (LnMOFs). sigmaaldrich.com For instance, a europium(III)-based MOF incorporating this ligand has been shown to act as a selective chemical sensor for methanol (B129727), indicating the formation of a porous framework with accessible sites for guest molecules. sigmaaldrich.com The reactions of cyclobutane-1,1-dicarboxylic acid with chromium(III) nitrate (B79036) in the presence of barium and calcium salts have been shown to produce binuclear coordination compounds. researchgate.net The dimensionality of the resulting polymeric structure is influenced by the nature of the alkaline-earth metal ion used in the synthesis. researchgate.net

Crystal engineering in the context of MOFs involves the rational design of crystalline solids with desired structures and properties. nih.gov This is typically achieved by carefully selecting the metal nodes and organic linkers. researchgate.net The geometry, rigidity, and functionality of the linker play a crucial role in determining the topology and porosity of the resulting framework.

While cyclobutane-1,1-dicarboxylate has been used to synthesize coordination polymers and lanthanide-based MOFs, detailed research findings specifically focusing on the crystal engineering of these frameworks for the purpose of gas sorption are not extensively available in the public domain. Consequently, specific data tables detailing the gas sorption properties of MOFs constructed solely with the cyclobutane-1,1-dicarboxylate ligand cannot be provided at this time. The principles of MOF design suggest that the rigid and compact nature of the cyclobutane ring could lead to the formation of microporous structures, but experimental data is needed for confirmation.

Applications of Cyclobutane 1,1 Dicarboxamide in Medicinal Chemistry

Design and Optimization of Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of targeted therapies that combine a potent cytotoxic payload with a monoclonal antibody via a chemical linker. nih.gov The linker's design is critical, as it must remain stable in systemic circulation but efficiently release the payload within the target cancer cells. nih.gov Cyclobutane-1,1-dicarboxamide has been instrumental in developing a new generation of peptidomimetic linkers with enhanced properties.

In many clinically and preclinically studied ADCs, the linker contains a dipeptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. nih.govresearchgate.net The widely used valine-citrulline (Val-Cit) dipeptide is a common example. researchgate.net Researchers have innovatively used the this compound (cBu) moiety as a peptidomimetic substitute for the P2 valine residue, creating the cBu-Cit linker. researchgate.net This structure-guided design leverages the unique stereochemical properties of the cyclobutane (B1203170) ring to interact effectively with the S2 binding pocket of the protease. nih.gov

A significant challenge with traditional Val-Cit linkers is their broad sensitivity to a variety of cathepsins (including B, K, and L), which can lead to off-target toxicity in normal cells where these enzymes are present. nih.gov The cBu-Cit linker was specifically designed to overcome this limitation by enhancing selectivity for Cathepsin B, which is known to be highly expressed in many cancer cells. nih.gov

In vitro studies have demonstrated this enhanced specificity. In intracellular cleavage assays, drug release from cBu-Cit-containing linkers was efficiently suppressed by a Cathepsin B inhibitor by over 75%. nih.govresearchgate.net In contrast, the same inhibitor only reduced cleavage of the Val-Cit linker by approximately 50%, and the cBu-Cit linker was not significantly affected by a Cathepsin K inhibitor. nih.govnih.gov This highlights the predominant dependency of the cBu-Cit linker on Cathepsin B for cleavage, a crucial feature for improving the therapeutic index of ADCs. nih.govresearchgate.net

| Linker Type | Condition | Result | Reference |

|---|---|---|---|

| cBu-Cit | Intracellular cleavage with Cathepsin B inhibitor | >75% suppression of drug release | nih.gov |

| Val-Cit | Intracellular cleavage with Cathepsin B inhibitor | ~50% suppression of drug release | nih.gov |

| cBu-Cit | Intracellular cleavage with Cathepsin K inhibitor | No significant effect on drug release | nih.gov |

| Val-Cit | Resistance to single-protease inhibitors (Cathepsins B, L, and K) | Strongly resistant (<15% inhibition) | nih.gov |

For an ADC to be effective, the linker must be highly stable in systemic circulation to prevent premature payload release, which can cause systemic toxicity. Preclinical studies have shown that ADCs bearing the peptidomimetic cBu-Cit linker are as stable in vivo as those with the conventional Val-Cit dipeptide linker. researchgate.net

In terms of efficacy, both linker types have demonstrated the ability to inhibit tumor growth in xenograft models. However, in a head-to-head comparison at a dose of 3 mg/kg, ADCs containing the cBu-Cit linker exhibited greater tumor suppression than their Val-Cit counterparts. nih.gov This suggests that the enhanced specificity of cleavage may contribute to a more potent antitumor effect.

| ADC Linker | Dose | Preclinical Model | Observed Efficacy | Reference |

|---|---|---|---|---|

| cBu-Cit Linker | 3 mg/kg | Tumor Xenograft | Efficacious in inhibiting tumor growth; exhibited greater tumor suppression compared to Val-Cit ADC at the same dose. | nih.gov |

| Val-Cit Linker | 3 mg/kg | Tumor Xenograft | Efficacious in inhibiting tumor growth. | nih.gov |

Building Block for Synthesizing Complex Molecules with Biological Activity

The cyclobutane scaffold is increasingly utilized in organic synthesis as a building block for complex, biologically active molecules. dntb.gov.uaresearchgate.netnih.gov Donor-acceptor cyclobutanes are employed in ring expansion reactions to create larger heterocyclic structures. researchgate.net The unique puckered structure of the cyclobutane ring provides a three-dimensional framework that is distinct from more common linear or aromatic scaffolds. nih.gov While specific examples using this compound as a starting material for other complex natural products or drugs are not widely documented, the synthesis of 1,1- and 1,2-substituted cyclobutanecarboxamides has been reported, showcasing the accessibility of this class of compounds for further chemical exploration. dntb.gov.ua

Drug Discovery and Development Considerations

A fundamental principle in modern drug design is the use of conformational restriction to improve the binding affinity and selectivity of a ligand for its target protein. nih.gov Flexible molecules often pay an "entropic penalty" upon binding, as their rotatable bonds become fixed in the binding pocket. By incorporating a rigid scaffold like a cyclobutane ring, the number of possible conformations is limited, pre-organizing the molecule for a more favorable binding event. nih.gov

The gem-dicarboxamide substitution on the cyclobutane ring creates a rigid, spirocyclic-like center that precisely positions the amide functional groups. This conformational constraint can be advantageous in designing ligands where specific vectoral orientations of key pharmacophoric groups are required for optimal interaction with a biological target. nih.gov This strategy has been successfully employed with other cyclobutane substitution patterns, such as replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane to enhance ligand properties. nih.gov

Optimization of ADME-Related Properties through Structural Modification